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Compound of Interest

Compound Name: 3-Chloro-2,6-difluorobenzaldehyde

Cat. No.: B061406 Get Quote

An In-Depth Technical Guide to 3-Chloro-2,6-difluorobenzaldehyde

Executive Summary
This technical guide provides a comprehensive overview of 3-Chloro-2,6-
difluorobenzaldehyde (CAS No. 190011-87-1), a critical building block for the pharmaceutical

and agrochemical industries. Its unique trifunctional substitution pattern—featuring a reactive

aldehyde group and a strategically halogenated aromatic ring—renders it an invaluable

intermediate for the synthesis of complex molecular architectures. This document details the

compound's physicochemical properties, outlines a robust synthetic protocol, provides

methodologies for analytical characterization, discusses its applications in drug discovery, and

covers essential safety and handling procedures. The insights herein are tailored for

researchers, medicinal chemists, and process development scientists seeking to leverage this

versatile reagent in their research and development programs.

Introduction to a Key Synthetic Intermediate
3-Chloro-2,6-difluorobenzaldehyde is a trisubstituted benzaldehyde derivative whose value

in organic synthesis is derived from the specific arrangement of its functional groups.[1][2] The

aldehyde group serves as a versatile handle for a multitude of chemical transformations,

including reductive aminations, Wittig reactions, and condensations, to build molecular

complexity.

The presence of two fluorine atoms ortho to the aldehyde significantly influences the

compound's reactivity and the properties of its downstream derivatives. In medicinal chemistry,

the incorporation of fluorine is a well-established strategy to enhance a drug candidate's
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metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] The

chlorine atom provides an additional site for modification, often through cross-coupling

reactions, or contributes to the overall electronic and steric profile of the final molecule. This

strategic combination of functionalities makes 3-Chloro-2,6-difluorobenzaldehyde a sought-

after intermediate for creating novel therapeutic agents and advanced materials.

Physicochemical & Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral properties is fundamental to its

effective use in synthesis and for ensuring quality control. The key properties of 3-Chloro-2,6-
difluorobenzaldehyde are summarized below.

Property Value Reference

CAS Number 190011-87-1 [5]

Molecular Formula C₇H₃ClF₂O

Molecular Weight 176.55 g/mol

Appearance White to off-white solid

Melting Point 46-49 °C [2]

Boiling Point
Not specified, but expected to

be >200°C at atm. pressure

Solubility

Soluble in common organic

solvents (e.g., THF, CH₂Cl₂,

Acetone)

InChI Key
HFKZZEDGXXYRDW-

UHFFFAOYSA-N
[2]

Spectroscopic analysis is crucial for identity confirmation. Fourier-transform infrared (FT-IR)

and Laser Raman spectral analyses have been reported for this compound.[1]
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While multiple synthetic routes can be envisioned, a common and effective method for

preparing fluorinated benzaldehydes involves a halogen exchange (Halex) reaction on a more

readily available chlorinated precursor. The following protocol is based on established

methodologies for similar transformations.[6][7]

Proposed Synthetic Pathway: Halogen Exchange
The synthesis of 3-Chloro-2,6-difluorobenzaldehyde can be efficiently achieved from 2,3,6-

trichlorobenzaldehyde via a selective nucleophilic aromatic substitution reaction. The two

chlorine atoms ortho to the electron-withdrawing aldehyde group are activated towards

substitution by a fluoride source.

2,3,6-Trichlorobenzaldehyde

3-Chloro-2,6-difluorobenzaldehyde

Heat (150-170°C)
Halogen Exchange (Halex)

Potassium Fluoride (KF)
Anhydrous DMSO

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Chloro-2,6-difluorobenzaldehyde.

Step-by-Step Experimental Protocol
Vessel Preparation: To a 500 mL, three-necked, round-bottom flask equipped with a

mechanical stirrer, nitrogen inlet, and a condenser, add 100 g (0.477 mol) of 2,3,6-

trichlorobenzaldehyde and 250 mL of anhydrous dimethyl sulfoxide (DMSO).

Reagent Addition: Add 83 g (1.43 mol, 3.0 eq) of spray-dried potassium fluoride (KF).

Causality: Spray-dried KF has a high surface area, which is critical for the efficiency of this

solid-liquid phase transfer reaction. DMSO is the solvent of choice due to its high boiling

point and its ability to partially solubilize KF.

Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 160 °C under a

nitrogen atmosphere. Causality: High temperature is required to overcome the activation
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energy for the nucleophilic aromatic substitution. The ortho/para activating effect of the

aldehyde group makes the chlorines at positions 2 and 6 susceptible to exchange.

Monitoring: Monitor the reaction progress by gas chromatography (GC) every 2 hours. The

reaction is typically complete within 6-8 hours, indicated by the consumption of the starting

material.

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 1 L of ice-cold

water and stir for 30 minutes. The product will precipitate as a solid.

Purification: Filter the crude solid using a Buchner funnel and wash thoroughly with water.

Recrystallize the solid from a mixture of ethanol and water to yield pure 3-Chloro-2,6-
difluorobenzaldehyde.

Drying: Dry the purified product in a vacuum oven at 40 °C overnight.

Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step. The

following methods and expected results form a self-validating system for quality control.
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Technique Expected Results

¹H NMR (400 MHz, CDCl₃)

δ ~10.4 (s, 1H, -CHO), δ ~7.6 (m, 1H, Ar-H), δ

~7.1 (t, 1H, Ar-H). The aldehyde proton appears

as a singlet downfield. The aromatic protons will

show complex splitting due to H-F and H-H

coupling.

¹³C NMR (100 MHz, CDCl₃)

δ ~185 (d, C=O), δ ~160 (dd, C-F), δ ~135 (C-

Cl), δ ~130 (C-H), δ ~115 (dd, C-H). Carbon

atoms attached to fluorine will appear as

doublets due to C-F coupling.

¹⁹F NMR (376 MHz, CDCl₃)

Two distinct signals are expected in the

aromatic region, confirming the presence of two

non-equivalent fluorine atoms.

FT-IR (ATR, cm⁻¹)

~2850 (C-H stretch, aldehyde), ~1700 (C=O

stretch, strong), ~1600, 1470 (C=C stretch,

aromatic), ~1250 (C-F stretch).

Mass Spec. (EI)
M⁺ at m/z = 176/178 (corresponding to ³⁵Cl/³⁷Cl

isotopes).

Applications in Drug Discovery and Development
The true utility of 3-Chloro-2,6-difluorobenzaldehyde is realized when it is used as a scaffold

to build more complex, biologically active molecules. Its aldehyde functionality is a key entry

point for constructing heterocyclic systems, which are privileged structures in medicinal

chemistry.

Workflow: Synthesis of a Dihydropyrimidine Core
A common application is the Biginelli reaction or a similar cyclocondensation to form a

dihydropyrimidine core, a scaffold present in numerous approved drugs.
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Caption: Workflow for synthesizing a drug scaffold.

Rationale in Drug Design
Vectorial Complexity: The aldehyde allows for the direct installation of a complex, three-

dimensional heterocyclic core in a single, efficient step.

Property Modulation: The 3-chloro-2,6-difluorophenyl moiety imparts desirable

pharmacokinetic properties. The fluorine atoms can block sites of metabolism and increase

binding affinity through favorable electrostatic interactions.[4]

Further Derivatization: The chlorine atom remains available for late-stage functionalization

via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling

the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. 3-Chloro-2,6-difluorobenzaldehyde
is an irritant and should be handled with appropriate personal protective equipment (PPE).

Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid breathing dust and

prevent contact with skin and eyes. Wear protective gloves, safety glasses, and a lab coat.[8]

Storage: Store in original, tightly sealed containers in a cool, dry place.[8] Keep away from

incompatible materials such as strong oxidizing agents and bases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b061406?utm_src=pdf-body-img
https://www.nbinno.com/article/other-organic-chemicals/role-of-3-chloro-2-fluorobenzoic-acid-pharmaceutical-innovation-fx
https://www.benchchem.com/product/b061406?utm_src=pdf-body
https://store.apolloscientific.co.uk/storage/msds/PC6385_msds.pdf
https://store.apolloscientific.co.uk/storage/msds/PC6385_msds.pdf
https://store.apolloscientific.co.uk/storage/msds/PC6385_msds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


First Aid:

Skin Contact: Flush skin with running water and soap. Seek medical attention if irritation

occurs.[8]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek

immediate medical attention.

Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.

[8]

Ingestion: Rinse mouth with water. Do not induce vomiting. Contact a physician.[8]

Conclusion
3-Chloro-2,6-difluorobenzaldehyde is a high-value synthetic intermediate with significant

applications in modern drug discovery and development. Its well-defined physicochemical

properties, coupled with its versatile reactivity, provide medicinal chemists with a powerful tool

for constructing novel molecular entities. The synthetic and analytical protocols detailed in this

guide offer a robust framework for the production and quality control of this compound, while

the discussion of its applications underscores its strategic importance. Adherence to the

outlined safety procedures is critical for its responsible use in a research and development

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_IN_CB8711584.htm
https://patents.google.com/patent/US5191126A/en
https://patents.google.com/patent/US5191126A/en
https://www.chemicalbook.com/synthesis/2-chloro-6-fluorobenzaldehyde.htm
https://store.apolloscientific.co.uk/storage/msds/PC6385_msds.pdf
https://www.benchchem.com/product/b061406#3-chloro-2-6-difluorobenzaldehyde-cas-number
https://www.benchchem.com/product/b061406#3-chloro-2-6-difluorobenzaldehyde-cas-number
https://www.benchchem.com/product/b061406#3-chloro-2-6-difluorobenzaldehyde-cas-number
https://www.benchchem.com/product/b061406#3-chloro-2-6-difluorobenzaldehyde-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b061406?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

